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Introduction
Mannose-binding lectin (MBL), encoded by the MBL2 gene, is a key component of the innate

immune system. It acts as a pattern recognition molecule, binding to carbohydrates on the

surface of pathogens and initiating the lectin pathway of the complement system, leading to

opsonization and phagocytosis.[1][2] Genetic variations in the MBL2 gene can lead to MBL

deficiency, which has been associated with increased susceptibility to various infections and

autoimmune diseases.[3][4] Accurate genotyping of MBL2 allelic variants is therefore crucial for

both research and clinical applications.

Several single nucleotide polymorphisms (SNPs) in the promoter region and exon 1 of the

MBL2 gene significantly impact MBL serum levels and function.[5][6] The most clinically

relevant variants include three structural mutations in exon 1 at codons 52 (D allele,

rs5030737), 54 (B allele, rs1800450), and 57 (C allele, rs1800451), which impair the assembly

of functional MBL oligomers.[4][7] Additionally, polymorphisms in the promoter region, such as

at positions -550 (H/L variants, rs11003125) and -221 (X/Y variants, rs7096206), affect the

level of MBL2 gene expression.[6][8]

This document provides detailed application notes and protocols for the genotyping of these

key MBL2 allelic variants using various molecular techniques.
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Data Presentation: Comparison of MBL2
Genotyping Assays
The choice of a suitable genotyping method depends on factors such as throughput, cost, and

the specific variants of interest. Below is a summary of commonly used assays with their

respective characteristics.

Assay Throughput Cost-Effectiveness Key Features

PCR-RFLP Low to Medium High

Simple, relies on

restriction enzyme

digestion of PCR

products.[9][10]

Real-Time PCR Medium to High Medium

Rapid, can be

multiplexed, uses

fluorescent probes for

detection.[8][11]

SNaPshot Assay High Medium

Multiplex single-base

extension assay,

suitable for analyzing

multiple SNPs.[12]

Pyrosequencing Medium Low

Real-time sequencing-

by-synthesis, good for

short- to medium-read

sequencing.[13]

Sanger Sequencing Low Low

Gold standard for

accuracy, provides the

complete sequence of

the amplified region.

[5]
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Caption: A generalized workflow for genotyping MBL2 allelic variants.
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Caption: The MBL-mediated lectin pathway of complement activation.
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Protocol 1: PCR-Restriction Fragment Length
Polymorphism (PCR-RFLP) for MBL2 Exon 1 Variants
This protocol describes the genotyping of the three common structural variants in exon 1 of the

MBL2 gene.

1. DNA Extraction:

Extract genomic DNA from whole blood using a standard commercial kit (e.g., QIAamp DNA

Blood Mini Kit).[14]

Determine the concentration and purity of the extracted DNA using a spectrophotometer.

2. PCR Amplification:

Prepare a PCR master mix with the following components per reaction:

10x PCR Buffer: 2.5 µL

dNTPs (10 mM): 0.5 µL

Forward Primer (10 µM): 1.0 µL

Reverse Primer (10 µM): 1.0 µL

Taq DNA Polymerase (5 U/µL): 0.2 µL

Genomic DNA (20-50 ng): 1.0 µL

Nuclease-free water: to a final volume of 25 µL

Primer Sequences:

A common set of primers can be used to amplify the region containing all three SNPs.

PCR Cycling Conditions:[10]

Initial Denaturation: 95°C for 5 minutes
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35 Cycles:

Denaturation: 95°C for 20 seconds

Annealing: 62°C for 20 seconds

Extension: 72°C for 30 seconds

Final Extension: 72°C for 7 minutes

3. Restriction Enzyme Digestion:

For each PCR product, set up three separate restriction digests to identify the B, C, and D

alleles.

Codon 54 (B allele): Digest with BanI. The wild-type (A) allele is cleaved, while the mutant

(B) allele remains uncut.[10]

Codon 57 (C allele): Digest with MboII.

Codon 52 (D allele): Digest with HhaI. The wild-type (A) allele is cleaved, while the mutant

(D) allele is not.[10]

Incubate the digestion reactions according to the manufacturer's instructions.

4. Gel Electrophoresis:

Analyze the digested products on a 2-3% agarose gel stained with a DNA-binding dye.[15]

Visualize the DNA fragments under UV light to determine the genotype based on the banding

pattern.

Protocol 2: Real-Time PCR for MBL2 Genotyping using
TaqMan Assays
This protocol provides a high-throughput method for genotyping MBL2 variants.

1. DNA Preparation:
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Isolate genomic DNA as described in Protocol 1.

Dilute DNA to a working concentration of approximately 10 ng/µL.

2. Real-Time PCR Reaction Setup:

Use commercially available TaqMan SNP Genotyping Assays for the specific MBL2 variants

of interest (e.g., for rs1800450, rs1800451, and rs5030737).[16][17]

Prepare the reaction mix in a 96- or 384-well plate:

TaqMan Genotyping Master Mix (2x): 5.0 µL

TaqMan SNP Genotyping Assay (20x): 0.5 µL

Diluted Genomic DNA: 2.0 µL

Nuclease-free water: 2.5 µL

Total Volume: 10.0 µL

3. Real-Time PCR Cycling:

Perform the real-time PCR using a compatible instrument with the following typical cycling

conditions:[11]

Enzyme Activation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

4. Data Analysis:

Analyze the amplification plots to determine the genotype for each sample. The software will

automatically call the genotypes based on the fluorescence signals from the allele-specific

probes.
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Protocol 3: SNaPshot Assay for Multiplex MBL2
Genotyping
The SNaPshot assay allows for the simultaneous genotyping of multiple SNPs.

1. DNA Preparation and PCR Amplification:

Isolate and quantify genomic DNA.

Amplify the MBL2 gene region containing the SNPs of interest using a single primer pair.[12]

2. PCR Product Cleanup:

Treat the PCR product with Exonuclease I and Shrimp Alkaline Phosphatase (SAP) to

remove unincorporated primers and dNTPs.

3. SNaPshot Reaction:

Perform the single-base extension reaction using the SNaPshot Multiplex Kit and a cocktail

of internal primers that anneal adjacent to the SNP sites.

The reaction mix will contain fluorescently labeled ddNTPs.

4. Post-Extension Treatment:

Treat the SNaPshot reaction products with SAP to remove unincorporated fluorescent

ddNTPs.

5. Capillary Electrophoresis:

Analyze the purified SNaPshot products on a capillary electrophoresis instrument (e.g., ABI

Prism 3130xl Genetic Analyzer).

6. Data Analysis:

Analyze the resulting electropherograms to determine the genotype at each SNP position

based on the color and size of the peaks.[12]
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Conclusion
The genotyping of MBL2 allelic variants is an important tool for understanding individual

susceptibility to a range of diseases. The protocols provided here offer a variety of methods,

from the cost-effective and straightforward PCR-RFLP to the high-throughput real-time PCR

and SNaPshot assays. The choice of method will depend on the specific needs of the research

or clinical setting. Careful execution of these protocols will yield reliable and accurate

genotyping results, contributing to a better understanding of the role of MBL2 in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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